molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No. B073282
Key on ui cas rn: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05500427

Procedure details

2-Chloropyridine-3-carboxylic acid (7.9 g) and thionyl chloride (45 ml) were heated for 3 hours in benzene (65 ml) under reflux. The reaction mixture was concentrated to leave an oil, which was added dropwise to ethanol (40 ml). The mixture was heated for further one hour under reflux. The solvent was distilled, and the residue was dissolved in toluene. The solution was dried over anhydrous magnesium sulfate. The solvent was distilled to leave the title compound (8.4 g, 90%) as a pale yellow oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:15][CH3:16])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to leave an oil, which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for further one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.